3-Amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile 3-Amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17454498
InChI: InChI=1S/C10H11FN2O/c1-14-9-5-7(4-8(11)6-9)10(13)2-3-12/h4-6,10H,2,13H2,1H3
SMILES:
Molecular Formula: C10H11FN2O
Molecular Weight: 194.21 g/mol

3-Amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile

CAS No.:

Cat. No.: VC17454498

Molecular Formula: C10H11FN2O

Molecular Weight: 194.21 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile -

Specification

Molecular Formula C10H11FN2O
Molecular Weight 194.21 g/mol
IUPAC Name 3-amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile
Standard InChI InChI=1S/C10H11FN2O/c1-14-9-5-7(4-8(11)6-9)10(13)2-3-12/h4-6,10H,2,13H2,1H3
Standard InChI Key NGUZBHWMLKJGLB-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1)C(CC#N)N)F

Introduction

3-Amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile is a complex organic compound featuring an amino group, a nitrile group, and a fluorinated methoxyphenyl moiety. Its molecular formula is C10_{10}H11_{11}FN2_{2}O, with a molecular weight of approximately 194.21 g/mol, although some sources report it as 201.22 g/mol . This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by its unique structural features.

Synthesis and Production

The synthesis of 3-Amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile typically involves several key steps, often starting with reactions of substituted phenyl compounds. Industrial production may utilize batch processes or continuous flow methods to optimize yield and purity. Advanced catalytic systems are often employed to enhance reaction efficiency.

Biological Activities and Potential Applications

Research indicates that this compound may exhibit significant biological activities, particularly in modulating biochemical pathways related to neurotransmission and metabolic processes. Its structure suggests potential interactions with specific enzymes and receptors, which could influence their function.

Potential Biological ActivityDescription
Neurotransmission ModulationInteraction with neurotransmitter receptors or enzymes
Metabolic Process InfluencePotential impact on metabolic pathways through enzyme modulation
Therapeutic ApplicationsPotential use in pharmaceuticals due to its biological activity

Comparison with Similar Compounds

Several compounds share structural similarities with 3-Amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile. These include:

Compound NameStructural DifferencesUnique Features
3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrileChlorine instead of fluorineDifferent reactivity profile due to chlorine substitution
3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrileMethyl group instead of methoxyAlters electronic properties affecting reactivity
3-Amino-3-(4-methoxyphenyl)propanenitrileLacks fluorine substituentDifferent interaction profile with biological targets
3-Amino-3-(2-chloro-4-fluorophenyl)propanenitrileDifferent halogen substitutionsMay exhibit different biological activity due to halogen type

These comparisons highlight the uniqueness of 3-Amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile, particularly in terms of its chiral nature and specific functional groups, which can significantly influence its biological activity and chemical reactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator